![molecular formula C12H16BrNO B1266476 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine CAS No. 23136-18-7](/img/structure/B1266476.png)
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
説明
“1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” is a chemical compound with the molecular formula C12H16BrNO . It has an average mass of 270.165 Da and a mono-isotopic mass of 269.041504 Da .
Molecular Structure Analysis
The molecular structure of “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” includes a five-membered pyrrolidine ring attached to a bromophenoxy group via an ethyl linker . The compound has a density of 1.3±0.1 g/cm3 .
Physical And Chemical Properties Analysis
“1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” has a density of 1.3±0.1 g/cm3, a boiling point of 331.5±0.0 °C at 760 mmHg, and a flash point of 163.3±22.3 °C . It has a molar refractivity of 65.3±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 201.9±3.0 cm3 .
科学的研究の応用
Drug Discovery
The compound “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” is a derivative of pyrrolidine, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of 4-OCH2CH2-pyrrolidine
“1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” was used in the synthesis of 4-OCH2CH2-pyrrolidine . This indicates its potential use in the synthesis of other complex organic compounds.
PKCtheta Inhibition
The systematic optimization of 4-[(4-methyl-1H-indol-5-yl)amino]-5-[(E)-2-phenylvinyl]-3-pyridinecarbonitrile resulted in the identification of a compound as a potent PKCtheta inhibitor . This suggests that “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” could potentially be used in the development of PKCtheta inhibitors.
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in molecules like “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Structural Diversity Generation
Heteroatomic saturated ring systems like “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” allow a greater chance of generating structural diversity . This is particularly important in drug discovery, where structural diversity can lead to the discovery of novel therapeutic agents.
Stereogenicity Exploration
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine”, with its pyrrolidine ring, can be used to explore how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and a substance with specific target organ toxicity - single exposure (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
特性
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOFOKGTZRFKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177701 | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine | |
CAS RN |
23136-18-7 | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023136187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

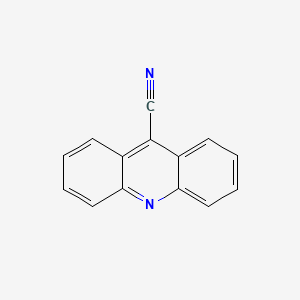

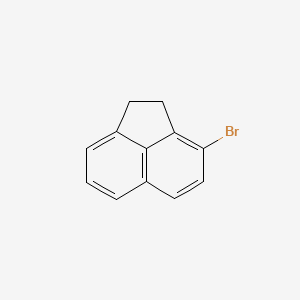

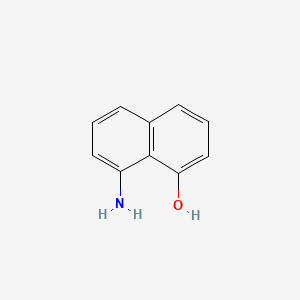
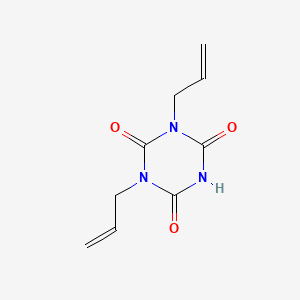

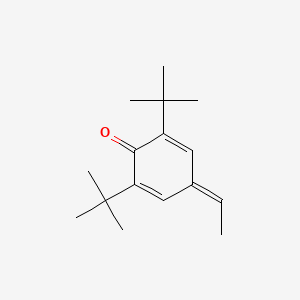

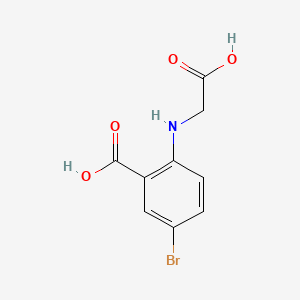

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)

